N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorophenyl and a propyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 2-chlorophenylpropylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the sulfonamide formation reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The chlorophenyl and propyl groups may enhance the compound’s binding affinity and specificity for its targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-Chlorophenyl)propyl]-2-naphthalenesulfonamide
- N-[1-(4-Chlorophenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide
- N-[1-(4-Chlorophenyl)propyl]-N’-(2-methoxy-4-nitrophenyl)urea
Uniqueness
N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group, as opposed to other substitution patterns, may result in different reactivity and interactions with biological targets, making it a compound of particular interest in research.
Properties
CAS No. |
652155-25-4 |
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Molecular Formula |
C16H18ClNO2S |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-[1-(2-chlorophenyl)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-3-16(14-6-4-5-7-15(14)17)18-21(19,20)13-10-8-12(2)9-11-13/h4-11,16,18H,3H2,1-2H3 |
InChI Key |
UKFRYAFHZSIQKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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